molecular formula C27H22ClN9O9S3 B14357690 2-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulpho-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonic acid CAS No. 93892-90-1

2-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulpho-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonic acid

Cat. No.: B14357690
CAS No.: 93892-90-1
M. Wt: 748.2 g/mol
InChI Key: QFGRYMRXLSEGSS-UHFFFAOYSA-N
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Description

2-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulpho-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonic acid is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulpho-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonic acid typically involves multiple steps:

    Diazotization: The process begins with the diazotization of an aromatic amine, which involves treating the amine with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing an amino or hydroxyl group to form the azo compound.

    Sulfonation: The resulting azo compound is further sulfonated to introduce sulfonic acid groups, enhancing its solubility in water.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves precise temperature control, pH adjustments, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the azo group may be cleaved, leading to the formation of amines and other by-products.

    Reduction: Reduction of the azo group can result in the formation of aromatic amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Halogens, sulfonating agents.

Major Products

    Oxidation: Amines, quinones.

    Reduction: Aromatic amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Dyeing: Used as a dye in textile and paper industries due to its vibrant color and stability.

    Analytical Chemistry: Employed as an indicator in various titration methods.

Biology

    Staining: Utilized in biological staining to highlight structures in microscopic studies.

Medicine

    Diagnostics: Potential use in diagnostic assays and imaging.

Industry

    Pigments: Used in the production of pigments for paints and coatings.

    Sensors: Incorporated in sensor technologies for detecting various analytes.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The molecular targets and pathways involved include:

    Binding to Proteins: The compound can bind to proteins, altering their structure and function.

    Electron Transfer: The azo groups can participate in electron transfer reactions, influencing redox processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye used as a pH indicator.

    Congo Red: Used in histology for staining amyloid tissues.

    Direct Blue 1: Employed in dyeing cotton and other fibers.

Uniqueness

2-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulpho-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonic acid is unique due to its specific structure, which imparts distinct properties such as enhanced solubility and stability, making it suitable for specialized applications in various fields.

Properties

CAS No.

93892-90-1

Molecular Formula

C27H22ClN9O9S3

Molecular Weight

748.2 g/mol

IUPAC Name

2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonic acid

InChI

InChI=1S/C27H22ClN9O9S3/c1-13-11-20(36-37-21-12-15(47(38,39)40)6-9-22(21)48(41,42)43)14(2)10-19(13)35-34-17-7-8-18(30-27-32-25(28)31-26(29)33-27)24-16(17)4-3-5-23(24)49(44,45)46/h3-12H,1-2H3,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H3,29,30,31,32,33)

InChI Key

QFGRYMRXLSEGSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)C)N=NC3=C4C=CC=C(C4=C(C=C3)NC5=NC(=NC(=N5)N)Cl)S(=O)(=O)O

Origin of Product

United States

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